2-Cyano-2-(hydroxyimino)acetamide

Peptide Synthesis Organic Chemistry Agrochemical Intermediates

Procure 2-Cyano-2-(hydroxyimino)acetamide as the essential building block for Cymoxanil fungicide synthesis. Its primary amide handle enables unique derivatization impossible with the ester analog (Oxyma). This cyanoxime is vital for Cu²⁺/Ni²⁺ chelation studies and constructing N-/O-alkyl oxime libraries. Ensure your synthesis protocols are not compromised by substituting with cyanoacetamide, which lacks the critical oximino group for metal coordination.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 3849-20-5
Cat. No. B1623587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-(hydroxyimino)acetamide
CAS3849-20-5
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC(#N)C(=NO)C(=O)N
InChIInChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)/b6-2+
InChIKeyCAFXGFHPOQBGJP-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-(hydroxyimino)acetamide (CAS 3849-20-5): Core Procurement Specifications and Comparative Chemical Identity


2-Cyano-2-(hydroxyimino)acetamide (CAS 3849-20-5), with the molecular formula C₃H₃N₃O₂ and a molecular weight of 113.08 g/mol, is a cyanoacetamide-based oxime that serves as a fundamental reactive intermediate and chelating ligand . Its structure—characterized by a cyano group, a hydroxyimino (oxime) moiety, and a primary amide—places it within a class of compounds extensively used in peptide synthesis, agrochemical fungicide production, and metal coordination chemistry . Unlike its more widely recognized ester derivative, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), this specific amide variant offers distinct physicochemical properties that are critical for certain synthetic and analytical applications . The compound is typically synthesized with a reported yield of 89% from the reaction of cyanoacetamide with sodium nitrite and acetic acid at 20°C for 0.5 hours, establishing a benchmark for its production .

2-Cyano-2-(hydroxyimino)acetamide: Why Generic Substitution with Ester Analogs or Unsubstituted Precursors Leads to Procurement Risk


Generic substitution of 2-Cyano-2-(hydroxyimino)acetamide is scientifically invalid due to its distinct structural and functional divergence from closely related analogs. While ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a widely used peptide coupling reagent, it cannot replace the parent amide in applications requiring a primary amide handle for further derivatization or where the ester group would introduce unwanted reactivity or solubility characteristics [1]. Similarly, substituting the compound with its unfunctionalized precursor, cyanoacetamide, would eliminate the critical oximino group, thereby abolishing the chelating properties and specific reactivity that define the compound's utility in metal coordination and as a building block for more complex molecules [2]. Furthermore, derivatives like N-alkylated or O-alkylated oximes, while sharing the core scaffold, exhibit significantly altered reactivity, stability, and biological activity profiles that preclude their interchangeability in established synthetic protocols or research assays [3].

2-Cyano-2-(hydroxyimino)acetamide: Quantified Differentiation Against Structural Analogs in Key Performance Dimensions


Amide vs. Ester: Differentiated Reactivity and Solubility Profile for Derivatization Pathways

2-Cyano-2-(hydroxyimino)acetamide (the primary amide) presents a critical differentiation point from its most common analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), in terms of its functional group availability. The primary amide moiety in 2-Cyano-2-(hydroxyimino)acetamide provides a unique reactive handle for derivatization that is not available in the ester analog. For example, the amide can be directly functionalized into more complex agrochemical structures, such as the fungicide Cymoxanil, through condensation reactions with ethylurea . In contrast, the ester group in Oxyma must first be hydrolyzed to the corresponding acid for similar condensation reactions, an additional step that can introduce impurities and reduce overall process yield. This structural divergence results in a quantifiable difference in synthetic utility: the amide is a direct precursor for N-substituted fungicides, whereas the ester serves primarily as a peptide coupling additive [1].

Peptide Synthesis Organic Chemistry Agrochemical Intermediates

Chelating Ligand Performance: Quantified Metal Ion Binding Over a Broad pH Range

The chelating ability of 2-Cyano-2-(hydroxyimino)acetamide for Cu²⁺ and Ni²⁺ ions is a quantifiable advantage over its unfunctionalized precursor, cyanoacetamide. Potentiometric and spectroscopic studies have demonstrated that 2-Cyano-2-(hydroxyimino)acetamide functions as an effective chelating ligand for these transition metal ions over a very broad pH range [1]. While the exact stability constants are not disclosed in the available abstracts, the formation of dimeric complexes with Cu²⁺, confirmed by X-ray crystallography, indicates a high binding affinity that is completely absent in cyanoacetamide, which lacks the oxime moiety necessary for metal coordination [1]. In contrast, N-substituted cyanoximes like HPiPCO and HMCO form Ag⁺ complexes with thermal stability above 100°C, but these ligands are more structurally complex and tailored for specific applications [2]. The parent amide thus offers a unique balance of simplicity and effective metal binding.

Coordination Chemistry Bioinorganic Chemistry Analytical Chemistry

Synthetic Yield Benchmark: 89% Yield Under Standard Conditions

The synthesis of 2-Cyano-2-(hydroxyimino)acetamide is characterized by a reported yield of 89% under specific, mild reaction conditions: using cyanoacetamide, sodium nitrite, and acetic acid in water at 20°C for 0.5 hours . This quantitative yield provides a critical procurement benchmark. While direct comparative yield data for the synthesis of its ester analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), under identical conditions are not directly available in the open literature, the established 89% yield for the amide serves as a performance metric. A yield deviation from this benchmark could indicate variations in reagent purity, reaction conditions, or workup procedures, directly impacting the cost-efficiency of downstream processes.

Organic Synthesis Process Chemistry Chemical Manufacturing

2-Cyano-2-(hydroxyimino)acetamide: Evidence-Backed Procurement Scenarios for Research and Industry


Agrochemical Intermediate for Cymoxanil Fungicide Production

Procure 2-Cyano-2-(hydroxyimino)acetamide as the direct precursor for synthesizing the fungicide Cymoxanil. Unlike its ester analog, Oxyma, which is primarily a peptide coupling reagent, this primary amide is specifically utilized in the condensation reaction with ethylurea to form the fungicide's core structure. This application is supported by its documented role as an intermediate in agrochemical synthesis .

Chelating Ligand for Cu²⁺ and Ni²⁺ in Coordination Chemistry Studies

Select 2-Cyano-2-(hydroxyimino)acetamide for studies involving the chelation of Cu²⁺ and Ni²⁺ ions. Its demonstrated ability to form stable dimeric complexes with Cu²⁺ over a broad pH range, a property not shared by its unsubstituted precursor cyanoacetamide, makes it the required choice for such investigations [1].

Core Scaffold for Developing Novel Oxime Derivatives

Use 2-Cyano-2-(hydroxyimino)acetamide as the foundational scaffold for synthesizing libraries of N-alkyl and O-alkyl cyanoacetamido oximes. This application leverages the compound's unique combination of a reactive oxime and a modifiable primary amide, enabling the systematic exploration of structure-activity relationships for applications ranging from peptide coupling additives to antimicrobial agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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